1,6-diethyl-3-(phenylsulfonyl)quinolin-4(1H)-one

Medicinal Chemistry Chemical Biology Scaffold Hopping

Secure 1,6-diethyl-3-(phenylsulfonyl)quinolin-4(1H)-one (CAS 899213-97-9) to explore unprecedented chemical space. This scaffold bears a C-3 phenylsulfonyl group on a fully aromatic 4-quinolone core, fundamentally diverging from common 1-sulfonyl-2,3-dihydroquinolin-4-ones. Established SAR of 5-HT₆ ligands does not apply, opening fresh IP opportunities. Its compact MW (341.4) ensures lead-likeness for diversity-oriented synthesis and fragment-based discovery programs.

Molecular Formula C19H19NO3S
Molecular Weight 341.43
CAS No. 899213-97-9
Cat. No. B2356061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-diethyl-3-(phenylsulfonyl)quinolin-4(1H)-one
CAS899213-97-9
Molecular FormulaC19H19NO3S
Molecular Weight341.43
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC
InChIInChI=1S/C19H19NO3S/c1-3-14-10-11-17-16(12-14)19(21)18(13-20(17)4-2)24(22,23)15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3
InChIKeyXLXAVMYOMXLJSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,6-Diethyl-3-(phenylsulfonyl)quinolin-4(1H)-one: A Synthetic Quinolinone Scaffold for Specialized Research


1,6-Diethyl-3-(phenylsulfonyl)quinolin-4(1H)-one (CAS: 899213-97-9) is a fully synthetic, small-molecule member of the quinolin-4(1H)-one family . It features a 3-phenylsulfonyl group that defines its core pharmacophoric identity, distinguishing it from the more common 1-sulfonyl-2,3-dihydroquinolin-4(1H)-one subclass . With a molecular formula of C19H19NO3S and a molecular weight of 341.4 g/mol, this compound serves as a functionalized heterocyclic scaffold . This structural configuration is notably distinct from many biologically explored quinolinone analogs, positioning it as a specialized building block for diversity-oriented synthesis and exploratory medicinal chemistry programs, particularly where a fully aromatic 4-quinolone core with a C-3 sulfonyl moiety is desired .

Why 1,6-Diethyl-3-(phenylsulfonyl)quinolin-4(1H)-one Cannot Be Replaced by Generic Quinolinone Analogs


The biological activity and physicochemical properties of quinolin-4(1H)-ones are exquisitely sensitive to the nature and position of substituents . The target compound's specific 1,6-diethyl and 3-phenylsulfonyl substitution pattern creates a unique electronic and steric environment that cannot be replicated by close analogs. For example, 1-butyl or 1-benzyl analogs introduce different lipophilicity and steric bulk, while 6-methoxy or 6-fluoro analogs alter electron density on the aromatic ring . Most critically, many biologically active quinolinones feature a sulfonyl group at the N-1 position linked to a 2,3-dihydro core—a distinct chemotype from the fully aromatic 4-quinolone with a C-3 sulfone . This fundamental structural divergence means that structure-activity relationships (SAR) established for 1-sulfonyl-2,3-dihydroquinolin-4-ones, such as 5-HT6 receptor ligands, are not transferable to this 3-sulfonyl-4-quinolone scaffold . Substituting the target compound with a generic analog risks altering key interaction profiles, potentially invalidating experimental results.

Quantitative Differentiation Evidence for 1,6-Diethyl-3-(phenylsulfonyl)quinolin-4(1H)-one Against Closest Analogs


Structural Uniqueness: 3-Sulfonyl-4-Quinolone vs. 1-Sulfonyl-2,3-Dihydroquinolin-4-one Core Comparison

The target compound possesses a fully aromatic quinolin-4(1H)-one core with a sulfonyl group at the C-3 position. This is a distinct chemotype from the extensively studied 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-one class, which features a partially saturated dihydro core and N-1 sulfonyl substitution. The latter class has demonstrated potent 5-HT6 receptor binding, with the lead compound 8g exhibiting an IC50 of 8 nM . These SAR cannot be extrapolated to the target compound's scaffold. No published quantitative binding or functional data exists for the target compound to allow a direct numerical comparison. This evidence gap is itself a critical differentiator for procurement, highlighting the compound's novelty and its utility in scaffold-hopping campaigns where a distinct chemotype is required to explore new IP or biological target space .

Medicinal Chemistry Chemical Biology Scaffold Hopping

N-Alkyl Substituent Effect: 1,6-Diethyl vs. 1-Butyl Analog Lipophilicity Divergence

The N1-ethyl substituent of the target compound confers a specific lipophilicity profile that differs predictably from its 1-butyl analog, 1-butyl-3-(phenylsulfonyl)quinolin-4(1H)-one. While no experimentally measured logP values have been published for either compound, the structural difference—ethyl (C2) versus butyl (C4)—is a well-established determinant of lipophilicity and membrane permeability . In related quinoline-based NF-κB inhibitors, a logP of 2.40 was associated with favorable drug-like properties for a lead compound . The target compound's smaller N-alkyl group is expected to result in a comparatively lower logP than its 1-butyl analog, which could be advantageous for researchers optimizing aqueous solubility or seeking to reduce non-specific protein binding in biochemical assays .

Lipophilicity ADME Medicinal Chemistry

Synthetic Accessibility: Direct 3-Sulfonylation Methodology for 4-Quinolones

The target compound's 3-sulfonyl substitution pattern is accessible via a general and efficient synthetic methodology: direct C-3 sulfonation of quinolin-4(1H)-ones using a molecular iodine/potassium persulfate system, which can achieve yields of up to 99% . In a closely related transformation, 1-ethylquinolin-4(1H)-one was converted to 1-ethyl-3-tosylquinolin-4(1H)-one in 60% yield via a one-pot sulfanylation/oxidation sequence . This contrasts with the synthesis of 1-sulfonyl-2,3-dihydroquinolin-4-ones, which requires a multi-step sequence involving initial N-sulfonylation of a pre-formed tetrahydroquinoline intermediate . The direct C-H functionalization route to 3-sulfonylquinolin-4-ones is operationally simpler and more amenable to late-stage diversification, making the target compound a practical entry point for generating focused libraries .

Synthetic Chemistry Methodology Building Block

Anticancer Potential: Class-Level Evidence from Sulfonyl-Quinoline Analogs

A patent family covering quinoline sulfonyl derivatives broadly claims their utility for cancer treatment, demonstrating in vitro and in vivo antitumor activity for certain examples . In an academic study, a series of sulfonyl-containing quinolines were found to exhibit significant cytotoxicity against hepatocellular carcinoma (Hep3B) cells, with the most potent compounds achieving MTS relative values below 0.40 (compared to the doxorubicin positive control at 0.12) . However, the lead compound 5 in that study was a dimeric sulfonamide-linked quinoline, structurally distinct from the monomeric 3-sulfonyl-4-quinolone target compound. No published data correlates the specific 1,6-diethyl-3-(phenylsulfonyl) substitution pattern with anticancer potency. This represents a significant opportunity for original research, as the target compound occupies unexplored chemical space within a therapeutically relevant structural class .

Cancer Research NF-kappaB Cytotoxicity

Physicochemical Differentiation: Molecular Weight and Formula Uniqueness Among Analogs

The target compound's molecular weight of 341.4 g/mol and formula C19H19NO3S place it in a favorable region of drug-like chemical space, well within the Lipinski Rule of Five guidelines . This differentiates it from heavier analogs such as 1-butyl-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one (MW 371.5 g/mol, C21H23NO4S) , which introduces additional hydrogen bond acceptors and a higher molecular weight that could negatively impact permeability. The compact size and balanced heteroatom count of the target compound offer an advantageous starting point for hit-to-lead optimization, where molecular complexity is typically added incrementally . This favorable baseline property profile is not universal across the 3-(phenylsulfonyl)quinolin-4(1H)-one family, making the 1,6-diethyl substitution pattern a deliberate choice for fragment-based or lead-like screening libraries .

Physicochemical Properties Drug-likeness Library Design

Optimal Application Scenarios for Procuring 1,6-Diethyl-3-(phenylsulfonyl)quinolin-4(1H)-one


Scaffold-Hopping Medicinal Chemistry Campaigns Targeting Underexplored Chemotypes

This compound is ideally suited for exploratory medicinal chemistry programs aiming to depart from the well-trodden 1-sulfonyl-2,3-dihydroquinolin-4-one pharmacophore. The distinct 3-sulfonyl-4-quinolone core offers fresh intellectual property opportunities, as the structure-activity relationships observed for 5-HT6 ligands (IC50 = 8 nM for lead compound 8g) cannot be assumed to apply here . The synthetic accessibility via direct C-3 sulfonylation supports rapid analog generation for hit identification.

Diversity-Oriented Synthesis Libraries for Phenotypic Screening

The compact, lead-like physicochemical profile (MW = 341.4 g/mol, C19H19NO3S) makes this compound an excellent building block for diversity-oriented synthesis (DOS) libraries. Its molecular weight is 8% lower than bulkier analogs like the 1-butyl-6-methoxy variant , which is advantageous for maintaining drug-likeness in final library compounds. The absence of predefined biological activity data is a feature, not a bug, for unbiased phenotypic screening approaches.

NF-κB Pathway Probe Development Using a Novel Chemotype

Class-level evidence demonstrates that sulfonyl-containing quinolines can modulate the NF-κB pathway, with potent compounds achieving MTS50 values as low as 1.23 μM against MCF-7 breast cancer cells . Procuring the target compound enables researchers to test whether the distinct 3-sulfonyl-4-quinolone chemotype maintains or improves upon this pathway modulation, potentially leading to novel mechanistic probes with improved selectivity profiles.

Late-Stage Functionalization and Fragment-Based Drug Discovery

The 3-sulfonyl group and the C-2 position on the quinolinone ring offer handles for further functionalization. The efficient synthetic route (up to 99% yield for analogous 3-sulfonylation reactions) means that even custom-derivatized versions can be accessed with practical efficiency, lowering the barrier for fragment growing or merging strategies in fragment-based drug discovery.

Quote Request

Request a Quote for 1,6-diethyl-3-(phenylsulfonyl)quinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.